molecular formula C18H18ClN3OS2 B2591289 (5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897484-94-5

(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2591289
CAS No.: 897484-94-5
M. Wt: 391.93
InChI Key: KQPBRRFMGVPZTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H18ClN3OS2. This indicates that it contains 18 carbon © atoms, 18 hydrogen (H) atoms, one chlorine (Cl) atom, three nitrogen (N) atoms, one oxygen (O) atom, and two sulfur (S) atoms.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 560.0±50.0 °C and a predicted density of 1.345±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.58±0.70 .

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to "(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone," have been investigated. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Spectral Characterization and Theoretical Studies

Novel compounds structurally related to the query compound have been synthesized and characterized through various spectroscopic methods. Density Functional Theory (DFT) calculations have been performed for structural optimization and interpretation of theoretical vibrational spectra. These studies assist in understanding the antibacterial activity of the compounds (Shahana & Yardily, 2020).

Synthesis and Biological Activity

A series of derivatives related to the query compound have been synthesized and screened for in vitro antibacterial activity. These studies have shown moderate to good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-3-4-12(2)16-15(11)20-18(25-16)22-9-7-21(8-10-22)17(23)13-5-6-14(19)24-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBRRFMGVPZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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